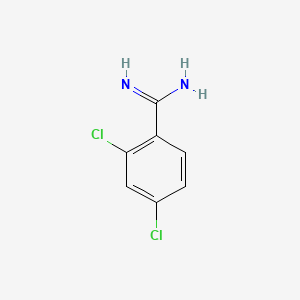

2,4-Dichloro-benzamidine

Beschreibung

Amidines in Medicinal Chemistry and Agrochemical Applications

The amidine functional group, characterized by the –C(NH)NH₂ moiety, is a significant structural motif in the fields of medicinal and agricultural chemistry. nih.govmdpi.com Amidines are strong bases and are typically protonated at physiological pH, a characteristic that often governs their biological interactions.

The amidine scaffold is present in a wide array of therapeutic and biologically active agents. nih.gov Their ability to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions with biological macromolecules like proteins and DNA, is central to their diverse bioactivities. nih.gov Aromatic diamidines, in particular, have been explored as agents against a broad spectrum of microorganisms. nih.gov The interest in amidine-containing compounds stems from their potential to address critical health challenges, including the rise of antimicrobial resistance. nih.gov

Table 2: Reported Bioactivities of Amidine-Containing Compounds

| Bioactivity | Description |

|---|---|

| Antimicrobial | Includes antibacterial, antifungal, antiviral, antiprotozoal, and antiparasitic activities. nih.govresearchgate.net They can act by binding to DNA/RNA, disrupting cell membranes, or inhibiting enzymes. nih.gov |

| Anticancer | Certain amidine derivatives have demonstrated antitumor properties, with some shown to bind to the minor groove of DNA in AT-rich regions. researchgate.net |

| Enzyme Inhibition | Amidines are well-known inhibitors of proteases, especially serine proteases like trypsin, by mimicking natural substrates such as arginine or lysine. tandfonline.comwikipedia.org |

| Anti-inflammatory | N-arylamidines have been utilized for the treatment of inflammation and pain. mdpi.com |

| Agrochemical | Amidines have been employed as anthelmintics, acaricides, and fungicides in agricultural applications. mdpi.comnih.gov |

In drug development, amidines are recognized as important pharmacophores—the essential molecular features responsible for a drug's biological activity. mdpi.com They are frequently incorporated into lead compounds to optimize interactions with biological targets. nih.gov One key strategy in medicinal chemistry is the use of bioisosteres, which are chemical groups that can be interchanged without significantly altering the desired biological activity. Amidines are considered effective bioisosteres for amide bonds, a substitution that can enhance metabolic stability. nih.govacs.org

Furthermore, the high basicity of amidines can lead to poor oral bioavailability. nih.gov To overcome this, a prodrug approach is often employed, where the amidine is chemically modified into a less basic form, such as an amidoxime. tandfonline.com This prodrug can then be converted back to the active amidine form within the body. tandfonline.com More recently, amidines have been successfully incorporated into DNA-encoded libraries (DELs), a powerful technology for discovering new drug candidates. rsc.org

Contextualizing 2,4-Dichloro-benzamidine within Dichlorophenyl-containing Compounds

The presence of a dichlorophenyl group in a molecule often confers specific and advantageous properties. Dichlorophenyl compounds are a fundamental class of organochlorine molecules with established importance in both the pharmaceutical and agrochemical industries. The two chlorine atoms on the phenyl ring create distinct electronic and steric characteristics that influence the molecule's reactivity and biological activity.

The chlorine substituents are electron-withdrawing and tend to increase the lipophilicity of a molecule, which can affect its absorption and distribution. In many cases, compounds containing dichlorophenyl moieties exhibit enhanced biological activity, superior stability, and improved target selectivity compared to their non-chlorinated analogs. sioc-journal.cn This has made the dichlorophenyl scaffold a valuable building block in the design of herbicides, pesticides, and therapeutic agents. mdpi.comnih.gov For instance, research has shown that amide compounds containing a 3,4-dichlorophenyl group show promise as antitumor candidates. sioc-journal.cn this compound is thus situated within this class of functionally significant compounds, combining the bio-active potential of the amidine group with the modulating effects of the 2,4-dichlorophenyl substituent.

Research Significance and Scope for this compound

This compound is primarily valued as a key building block and research reagent. chemimpex.com Its research applications are centered on its utility as a chemical intermediate for creating more complex molecules with potential therapeutic value. chemimpex.com

Specific research applications include:

Intermediate in Pharmaceutical Synthesis: The compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical agents. chemimpex.com For example, it has been used in the synthesis of 1,2-diarylimidazol-4-carboxamide derivatives investigated as human cannabinoid 1 (hCB1) receptor antagonists. nih.govacs.org It is also a precursor in the creation of novel antimicrobial agents. chemimpex.com

Tool in Biochemical Assays: Due to its structure, this compound and its derivatives can act as inhibitors of specific enzymes. This makes it a useful tool in biochemical assays designed to study enzyme kinetics, understand metabolic pathways, and identify potential drug targets. chemimpex.com For example, dichlorobenzamidine derivatives have been studied as inhibitors of norepinephrine (B1679862) N-methyltransferase (NMT), an enzyme involved in catecholamine metabolism. nih.gov

Scaffold for Drug Discovery: The molecule provides a scaffold that researchers can chemically modify to explore structure-activity relationships (SAR). By synthesizing and testing derivatives of this compound, chemists can systematically investigate how structural changes affect biological activity, leading to the design of compounds with enhanced efficacy and selectivity. chemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWXTNUNIXZQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435982 | |

| Record name | 2,4-DICHLORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63124-43-6 | |

| Record name | 2,4-DICHLORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro Benzamidine and Its Derivatives

Established Synthetic Pathways for Benzamidine (B55565) Scaffolds

The formation of the benzamidine functional group can be achieved through several reliable methods, with the Pinner reaction being a cornerstone technique.

Pinner Reaction and Ammonization for Amidine Formation

The Pinner reaction is a classic and widely utilized method for the synthesis of amidines from nitriles. jk-sci.comnumberanalytics.com The reaction proceeds in two main stages. First, a nitrile reacts with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl) gas, to form an imino ester salt, commonly known as a Pinner salt. wikipedia.orgnrochemistry.comorganic-chemistry.org This step is conducted under anhydrous conditions to prevent the hydrolysis of the intermediate salt. nrochemistry.com Low temperatures are often employed to avoid the decomposition of the thermodynamically unstable Pinner salt into an amide and an alkyl chloride. jk-sci.comwikipedia.org

The mechanism involves the protonation of the nitrile by the strong acid, which enhances its electrophilicity. The alcohol then performs a nucleophilic attack on the protonated nitrile, leading to the formation of the imidate (or imino ester) salt. numberanalytics.com

In the second stage, the isolated Pinner salt is treated with ammonia (B1221849) or an amine in a process called ammonization to yield the final amidine. wikipedia.orgnrochemistry.com The reaction with ammonia specifically produces an unsubstituted amidine. This nucleophilic addition to the imino ester salt is a versatile method for producing a wide array of amidines. nrochemistry.com

Key Features of the Pinner Reaction:

| Feature | Description |

|---|---|

| Reactants | Nitrile, Alcohol, Anhydrous Acid (e.g., HCl) |

| Intermediate | Imino ester salt (Pinner salt) |

| Final Step | Ammonization (reaction with ammonia or amine) |

| Product | Amidine |

| Conditions | Anhydrous, often low temperature for salt formation |

While the Pinner reaction is acid-catalyzed, base-catalyzed alternatives exist and can be complementary, particularly for electron-poor nitriles that are more susceptible to attack by nucleophiles like alkoxides. wikipedia.org

Reactions of Carbonyl Compounds with Amidines

Amidines are valuable synthons for the construction of various nitrogen-containing heterocyclic compounds. Their reaction with carbonyl compounds, particularly those with additional functional groups, provides a direct route to diverse ring systems. For instance, amidines react with α,β-unsaturated carbonyl compounds and α-diazo-β-ketoesters to form heterocycles like indoles. imist.ma

A notable application is the reaction with aryl alkynyl aldehydes. In a three-component reaction, amidines, aryl alkynyl aldehydes, and carboxylic acids or amines can be combined to synthesize substituted imidazoles. nih.gov The reaction of amidines with α-halo ketones is another established method for imidazole (B134444) synthesis. nih.gov Furthermore, heterocyclic amidines can undergo cycloaddition reactions with dicarbonyl compounds like diketene (B1670635) to generate fused pyrimidinone systems. clockss.org The versatility of amidines as building blocks is also demonstrated in their metal-catalyzed C-H activation/annulation reactions with various unsaturated compounds, including ketones, to yield complex heterocycles. rsc.org

Specific Synthesis of 2,4-Dichloro-benzamidine Precursors

The synthesis of this compound is often a step within a larger synthetic sequence, for example, in the preparation of pharmacologically active imidazole derivatives.

Conversion of 4-(benzyloxy)aniline (B124853) to 2,4-dichlorobenzamidine Intermediate in Imidazole Synthesis

In the synthesis of a series of 1,2-diarylimidazol-4-carboxamide derivatives, N-(4-(benzyloxy)phenyl)-2,4-dichlorobenzamidine serves as a key intermediate. nih.gov The synthesis starts from commercially available 4-(benzyloxy)aniline.

The synthesis is achieved by treating 4-(benzyloxy)aniline with a Grignard reagent, such as ethylmagnesium bromide, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This is followed by the addition of 2,4-dichlorobenzonitrile (B1293624). The reaction mixture is stirred at room temperature, and after workup, yields the crude N-(4-(benzyloxy)phenyl)-2,4-dichlorobenzamidine. This intermediate is then directly used in the subsequent cyclization step to form the imidazole core without extensive purification. nih.govgoogleapis.com

Reaction Scheme for N-(4-(benzyloxy)phenyl)-2,4-dichlorobenzamidine Synthesis:

| Starting Material | Reagents | Product | Yield |

|---|

This N-aryl substituted 2,4-dichlorobenzamidine is then reacted with ethyl 3-bromo-2-oxobutanoate in the presence of a base like potassium carbonate, followed by refluxing in acetic acid, to construct the target 1,2-diaryl-1H-imidazole scaffold. nih.govgoogleapis.com

Preparation from Nicotinonitriles via Suzuki Coupling Conditions with Dichlorophenylboronic Acids

A plausible synthetic route to this compound precursors can be envisioned through a two-step process starting from a halogenated nicotinonitrile. This involves a Suzuki-Miyaura cross-coupling reaction followed by the conversion of the nitrile group to an amidine.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. nih.gov In this context, a chloro- or bromo-substituted nicotinonitrile can be coupled with 2,4-dichlorophenylboronic acid. Research has shown successful one-pot, regioselective Suzuki couplings on dihalopyrimidines and dichloropyridines, indicating the feasibility of selectively coupling at specific positions. nih.govnih.gov For instance, 2-chloronicotinonitrile could be coupled with (2,4-dichlorophenyl)boronic acid to yield 2-(2,4-dichlorophenyl)nicotinonitrile.

Once the 2-(2,4-dichlorophenyl)nicotinonitrile is synthesized, the nitrile group can be converted to the corresponding amidine using the Pinner reaction as described in section 2.1.1. This would involve treating the substituted nicotinonitrile with anhydrous HCl in an alcohol, followed by ammonization to yield the 2-(2,4-dichlorophenyl)pyridine-3-carboximidamide, a derivative of 2,4-dichlorobenzamidine.

Synthesis of this compound Derivatives

The 2,4-dichlorobenzamidine scaffold can be further modified to produce a variety of derivatives, often with the goal of exploring their biological activities. These derivatives typically involve substitution on the amidine nitrogen atoms or incorporation into larger heterocyclic systems.

For example, N-substituted monoamidines can be prepared by reacting iminoether hydrochlorides (Pinner salts) with primary or secondary amines instead of ammonia. researchgate.net Symmetrically N,N'-disubstituted amidines can be conveniently prepared from the corresponding imidic chlorides and the appropriate amine.

More complex derivatives have also been synthesized. A series of novel benzamidine derivatives carrying 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties have been reported. nih.gov In these syntheses, a precursor like 2-(4-carbamimidoylphenoxy)acetohydrazide is used as a starting point. This precursor, which contains a benzamidine unit, is then cyclized with various reagents.

Oxadiazole derivatives are formed by condensing the hydrazide with different aromatic acids in the presence of a dehydrating agent like phosphoryl chloride. nih.gov

Triazole derivatives are synthesized by treating the precursor with carbon disulfide (CS₂) and a base, followed by hydrazination and a Schiff base condensation with aromatic aldehydes. nih.gov

Another example involves the synthesis of N,N'-bis-(3,4-dichlorobenzyl)-sebacamidine, where a dinitrile is reacted with 3,4-dichlorobenzylamine (B86363) benzenesulphonate salt. While this example uses a different dichlorobenzyl amine, it illustrates a general method for creating N-substituted diamidines.

The following table summarizes examples of benzamidine derivative synthesis:

| Precursor | Reagents | Derivative Type |

|---|---|---|

| 2-(4-Carbamimidoylphenoxy)acetohydrazide | Aromatic Acids, POCl₃ | 1,3,4-Oxadiazole-substituted benzamidine nih.gov |

| 2-(4-Carbamimidoylphenoxy)acetohydrazide | 1. CS₂, KOH2. Hydrazine Hydrate3. Aromatic Aldehydes | 1,2,4-Triazole-substituted benzamidine nih.gov |

These examples highlight the utility of the benzamidine core, including the 2,4-dichloro-substituted variant, as a platform for generating diverse and complex molecules.

Synthesis of Dichlorophenylfurylnicotinamidine Regioisomers

Two new dichlorophenylfurylnicotinamidine regioisomers have been prepared from their corresponding dichlorophenylfurylnicotinonitriles. researchgate.netpleiades.online The synthesis involves treating the nitriles with lithium bis(trimethylsilyl)amide, followed by a deprotection step and the formation of a hydrogen chloride salt. researchgate.netpleiades.online The necessary nicotinonitrile precursors are prepared using Suzuki coupling conditions, reacting 6-(5-bromofuran-2-yl)nicotinonitrile (B8773503) with dichlorophenylboronic acids. researchgate.netpleiades.online This approach allows for the creation of specific regioisomers, such as 6-[5-(2,4-Dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride, by selecting the appropriate dichlorophenylboronic acid. pleiades.online

| Step | Starting Material | Reagents and Conditions | Product | Source |

|---|---|---|---|---|

| 1 | 6-(5-bromofuran-2-yl)nicotinonitrile and Dichlorophenylboronic acids | Suzuki coupling | Dichlorophenylfurylnicotinonitriles | researchgate.netpleiades.online |

| 2 | Dichlorophenylfurylnicotinonitriles | 1. Lithium bis(trimethylsilyl)amide 2. Deprotection 3. HCl | Dichlorophenylfurylnicotinamidine dihydrochloride | researchgate.netpleiades.online |

Synthesis of 1,2-diarylimidazol-4-carboxamide Derivatives Incorporating 2,4-Dichlorophenyl Moiety

The synthesis of 1,2-diarylimidazol-4-carboxamide derivatives begins with the conversion of a starting material like 4-(benzyloxy)aniline into 2,4-dichlorobenzamidine. acs.org This is achieved by reacting the aniline (B41778) with ethylmagnesium bromide (EtMgBr) and 2,4-dichlorobenzonitrile in tetrahydrofuran (THF). acs.org The resulting 2,4-dichlorobenzamidine then undergoes a one-pot condensation and cyclization sequence to form the core imidazole structure. acs.org

| Starting Material | Reagents and Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-(benzyloxy)aniline | EtMgBr, 2,4-diClPhCN, THF, room temperature, 20 h | 2,4-dichlorobenzamidine derivative | 98% | acs.org |

Synthesis of Benzamidine Derivatives with 1,2,3-Triazole Moieties

Novel benzamidine derivatives containing 1,2,3-triazole moieties have been synthesized. nih.govnih.gov A general procedure involves cooling a suspension of the starting benzamidine in absolute ethanol (B145695) to below 5 °C and saturating it with dry HCl gas. nih.gov The mixture is then sealed and stirred at ambient temperature for 48 hours to produce the desired product. nih.gov The structures of the final compounds are typically confirmed using spectral data such as ¹H-NMR, ¹³C-NMR, and ESI-MS. nih.gov For example, the ¹³C-NMR spectra for these types of compounds show the characteristic signal of C=N in the amidino group in the range of 162–166 ppm. nih.gov The key step in forming the triazole ring is often a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click reaction". dntb.gov.uaresearchgate.net

Synthesis of Novel Heterocyclic Derivatives of Benzamidine (e.g., Oxadiazole, Triazole)

The synthesis of benzamidine derivatives can be extended to various other heterocyclic systems, including 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govnih.govcentralasianstudies.orgresearchgate.net A common strategy for synthesizing 1,2,4-triazole derivatives is the Pellizzari Reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com For instance, 3,5-diphenyl-1,2,4-triazole can be formed from benzamide (B126) and benzoyl hydrazide. scispace.com Another method involves the reaction of an acid hydrazide with phenyl isothiocyanate to form a thiosemicarbazide (B42300), which is then cyclized in an alkaline medium to yield a 1,2,4-triazole-3-thiol. nih.gov Similarly, 1,3,4-oxadiazoles can be prepared from an acid hydrazide, which is first converted to an N-formyl acid hydrazide and then cyclized by refluxing with phosphorous pentoxide. nih.gov

| Target Heterocycle | Precursor | Key Reagents/Conditions | Intermediate | Final Step | Source |

|---|---|---|---|---|---|

| 1,3,4-Oxadiazole | Acid Hydrazide | Formic Acid | N-formyl acid hydrazide | Reflux with P₂O₅ | nih.gov |

| 1,2,4-Triazole-3-thiol | Acid Hydrazide | Phenyl isothiocyanate | Thiosemicarbazide | Reflux with NaOH | nih.gov |

| 1,2,4-Triazole | Amide + Acyl Hydrazide | Heat | - | Pellizzari Reaction | scispace.com |

Synthesis of Chalcones Containing 2,4-Dichlorophenyl Groups

Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction. nih.govajchem-a.com This method involves the base-catalyzed reaction between an acetophenone (B1666503) and an appropriate aldehyde. ajchem-a.comnih.gov To synthesize chalcones with a 2,4-dichlorophenyl group, either the starting acetophenone or the aldehyde must contain this moiety. For example, equimolar quantities of a substituted acetophenone and an aldehyde are dissolved in ethanol, to which an aqueous solution of a base like potassium hydroxide (B78521) (KOH) is added dropwise. nih.gov The reaction mixture is typically stirred at room temperature for an extended period (e.g., 24 hours). nih.gov The chalcone (B49325) product is then precipitated by acidifying the mixture. nih.gov A series of chalcones containing a 2,4-dichlorophenyl moiety were found to have a characteristic absorption band for the C=O group in their IR spectra around 1654-1662 cm⁻¹. ajchem-a.com

Synthetic Challenges and Optimization Strategies

The synthesis of benzamidine derivatives often requires careful control of reaction conditions to ensure high yields and purity.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of 2,4 Dichloro Benzamidine Derivatives

Modulation of Potency and Toxicity through Dichlorophenyl Ring Variations

In another series of compounds targeting the GPR27 receptor, the lead agonist was a 2,4-dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide. researchgate.net Modifications to this ring system, such as creating 4-chloro-2-methyl or 2-bromo-4-chloro derivatives, resulted in agonists with higher efficacies, indicating that while the dichloro substitution is effective, it is not always optimal and can be fine-tuned. researchgate.net Similarly, in studies of A3 Adenosine (B11128) Receptor (A3AR) modulators, derivatives with a 3,4-dichlorophenylamino group showed more favorable positive allosteric modulator (PAM) activity compared to 2,4-dichloroaniline (B164938) derivatives. nih.gov

Furthermore, replacing the entire 2,4-dichlorobenzene ring system can have dramatic effects. In one study on Peroxisome proliferator-activated receptor γ (PPARγ) ligands, substituting the 2,4-dichlorobenzene ring of a lead compound with a naphthalene (B1677914) or thiophene (B33073) moiety led to a significant decrease in potency, suggesting that the six-membered aromatic ring with its specific chlorination pattern is optimal for activity in that context. nih.gov

| Compound/Derivative | Variation | Target/Assay | Activity Metric | Result | Source |

|---|---|---|---|---|---|

| 6-[5-(2,4-Dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride | 2,4-dichloro pattern | NCI-60 Cancer Cell Lines | Median GI50 | 1.65 μM | researchgate.net |

| 6-[5-(3,4-Dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride | 3,4-dichloro pattern | SR Leukemia Cell Line | GI50 | 0.55 μM | researchgate.net |

| 4-chloro-2-methyl-N-(4-(N-phenylsulfamoyl)phenyl)benzamide | Replaced Cl with CH3 at C2 | GPR27 Receptor | Emax | 123% | researchgate.net |

| 2-bromo-4-chloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide | Replaced Cl with Br at C2 | GPR27 Receptor | Emax | 123% | researchgate.net |

| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-naphthalene-2-sulfonamide | Replaced 2,4-dichlorobenzene with naphthalene | PPARγ Receptor | EC50 | 4289 nM | nih.gov |

Influence of Substituents on Biological Activity

The introduction of different halogens and aromatic groups onto the core structure of 2,4-dichloro-benzamidine derivatives plays a crucial role in tuning their biological activity. The positive effect of chlorine substituents is often linked to an increase in lipophilicity, which can enhance passage through cell membranes or improve interactions within the lipophilic domains of a protein target. researchgate.net

Systematic studies on halogen substitution have shown a clear trend in binding affinity. For instance, in a series of inhibitors, the affinity often increases from chlorine to bromine to iodine, which correlates with the increasing polarizability and potential for halogen bonding. acs.org In a series of benzamide (B126) inhibitors for SARS-CoV PLpro, altering the halogen substituents had significant effects; chlorine appeared to provide the best balance of steric and electronic properties for inhibitory activity compared to fluorine, bromine, and iodine. d-nb.info

In studies of PPARγ ligands based on a 2,4-dichloro-N-(aryl)benzenesulfonamide scaffold, substitutions on the 2,4-dichlorophenyl ring were explored. nih.gov It was found that substitutions at position 4 were generally associated with higher transcriptional activity, while substitutions at position 2 helped in achieving tighter packing within the binding site. nih.gov In contrast, adding a naphthalene moiety, which significantly increases hydrophobicity, resulted in poor potency. nih.gov For GPR27 agonists, replacing the chlorine at the 2-position of the benzamide ring with a bromine atom maintained high efficacy, whereas a 4-chloro-2,5-difluoro derivative was identified as the most potent agonist, highlighting the nuanced effects of halogen placement. researchgate.net

| Substituent on Benzene (B151609) Ring A | Compound Name/Identifier | Potency (EC50, nM) | Source |

|---|---|---|---|

| 2,4-di-Cl (Lead Compound) | INT131 (1) | 4 | nih.gov |

| 2-Cl, 4-F | Analog 3 | 1 | nih.gov |

| 2-Cl, 4-Br | Analog 4 | 1 | nih.gov |

| 2-Cl, 4-CH3 | Analog 5 | 2 | nih.gov |

| 2-Cl, 4-CF3 | Analog 7 | 14 | nih.gov |

| 2,4-di-F | Analog 10 | 2 | nih.gov |

Incorporating heterocyclic rings is a common strategy to modify the physicochemical properties and biological activity of lead compounds. In the context of this compound derivatives, this approach has yielded compounds with diverse pharmacological profiles, particularly in the development of antifungal agents. nih.govresearchgate.net

A series of novel benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties were synthesized and evaluated for antifungal activity. nih.govdntb.gov.ua The studies revealed that the nature of the substituent groups on the 1,2,3-triazole ring had a significant effect on the antifungal activity against various fungal strains. nih.gov For example, derivatives with nitrophenoxyl groups on the triazole ring generally showed higher activity against C. lagenarium than those with hydroxymethyl groups. nih.gov This demonstrates that the heterocyclic moiety serves not just as a structural scaffold but as a key interaction point that can be functionalized to enhance potency.

Bioisosteric replacement of functional groups with heterocyclic rings is another established strategy. In the development of antitubercular agents, an amide linker was replaced with a 1,2,4-oxadiazole (B8745197) ring. nih.gov In this particular series, the replacement was found to be less favorable for biological activity compared to the original amide or a thioamide analogue. nih.gov This highlights that while heterocyclic incorporation is a powerful tool, its success is highly dependent on the specific scaffold and biological target. The synthesis of CB1 receptor antagonists has also involved the use of an imidazole (B134444) core derived from 2,4-dichlorobenzamidine, forming the central scaffold for further derivatization. acs.org

| Compound ID | Substituent on Triazole Ring | Target Fungus | Efficacy (%) | Source |

|---|---|---|---|---|

| 9b | 4-chlorophenoxyl | C. lagenarium | 79% | dntb.gov.ua |

| 16d | 4-nitrophenoxyl | C. lagenarium | 90% | dntb.gov.ua |

| 4b | hydroxymethyl | B. cinerea | 60% | nih.gov |

| 4e | hydroxymethyl | B. cinerea | 56% | nih.gov |

| 17a | 4-nitrophenoxyl | B. cinerea | 75% | nih.gov |

The amide bond is a fundamental functional group in medicinal chemistry, providing metabolic stability and crucial hydrogen bonding capabilities that anchor a ligand to its receptor. ajchem-a.comresearchgate.net In derivatives originating from this compound, the nature of the linker unit connecting the dichlorophenyl moiety to other parts of the molecule is critical for biological activity.

In a series of PPARγ-targeted antidiabetics, a sulfonamide linker was found to be essential for activity. nih.gov Similarly, in the development of antitubercular compounds, replacing the amide function in a lead series with a sulfonamide led to a compound that was equally potent, demonstrating that a sulfonamide can be an effective bioisostere for an amide in certain contexts. nih.gov However, other modifications to the amide linker in the same series were less successful; methylation of the amide nitrogen decreased potency significantly, while replacement with a thioamide function was tolerated. nih.gov This indicates that the linker's role extends beyond simple connectivity to involve specific steric and electronic interactions within the binding site.

Structure–Affinity Relationships at Receptor Targets (e.g., CB1 Receptor)

The 2,4-dichlorophenyl group is a key pharmacophoric element in a class of antagonists for the cannabinoid 1 (CB1) receptor. acs.orgnih.gov SAR studies on 1,2-diarylimidazol-4-carboxamide derivatives, which are synthesized from a 2,4-dichlorobenzamidine precursor, have provided detailed insights into the structural requirements for high affinity binding. acs.orgnih.gov These antagonists are considered bioisosteres of the well-known CB1 antagonist rimonabant (B1662492), maintaining the crucial 2,4-dichlorophenyl group. acs.org

In this series, the 2,4-dichlorophenyl moiety and an amide group are attached to an imidazole core. acs.org While this core is maintained, substitutions on other parts of the scaffold significantly influence binding affinity. acs.org Introducing an aromatic moiety, such as a 4-trifluoromethoxyphenyl substituent, can result in derivatives with subnanomolar affinity for the hCB1 receptor. acs.org Further exploration with pyridine-containing moieties also yielded high-affinity ligands, with subtle changes (e.g., 6-fluoro vs. trifluoromethyl on the pyridine (B92270) ring) modulating the affinity. acs.org These findings underscore that while the 2,4-dichlorophenyl group anchors the molecule, high affinity is achieved through the optimization of interactions in other regions of the binding pocket. acs.orgnih.gov

| Compound ID | Key Substituent | Affinity (pKi) | Source |

|---|---|---|---|

| 11b | 4-fluorophenyl | 9.14 | acs.org |

| 14e | 4-trifluoromethoxyphenyl | 9.66 | acs.org |

| 14f | 3-pyridyl with 6-fluoro | 9.89 | acs.org |

| 14g | 3-pyridyl with 6-trifluoromethyl | 9.51 | acs.org |

Structure–Kinetic Relationships in Receptor Binding

Beyond simple binding affinity (a thermodynamic parameter), the kinetic aspects of the ligand-receptor interaction, such as the association rate (k_on) and dissociation rate (k_off), are increasingly recognized as critical determinants of a drug's therapeutic potential. nih.govrsc.org The combination of SAR with structure-kinetic relationship (SKR) studies provides a more complete understanding of how a compound will behave in vivo. acs.org A longer residence time (the reciprocal of k_off) at a target receptor can lead to a more sustained pharmacological effect. frontiersin.org

For the 1,2-diarylimidazol-4-carboxamide series of CB1 antagonists, researchers established clear SKRs. acs.orgnih.gov While many derivatives possessed high affinity, they displayed a diverse range of kinetic profiles. acs.org The dissociation of these compounds was evaluated using a competition association assay, allowing for the determination of a Kinetic Rate Index (KRI) and residence time (RT). acs.org

For example, introducing a 4-trifluoromethoxyphenyl substituent (compound 14e) not only conferred high affinity but also resulted in one of the highest measured KRI values, indicative of slow dissociation kinetics. acs.org In contrast, another high-affinity compound (11b) produced an ascending curve in the assay, suggesting a much faster dissociation rate and a shorter residence time of 78 minutes. acs.org These results demonstrate that structural modifications can independently tune affinity and kinetics, providing a powerful strategy for optimizing drug candidates by selecting for not only potent binding but also a desired duration of action. acs.orgnih.gov

| Compound ID | Key Substituent | Affinity (pKi) | Kinetic Rate Index (KRI) | Residence Time (RT, min) | Source |

|---|---|---|---|---|---|

| 11b | 4-fluorophenyl | 9.14 | 0.89 | 78 | acs.org |

| 14e | 4-trifluoromethoxyphenyl | 9.66 | 1.16 | >240 | acs.org |

| 14f | 3-pyridyl with 6-fluoro | 9.89 | 0.70 | 62 | acs.org |

| 14g | 3-pyridyl with 6-trifluoromethyl | 9.51 | 1.12 | >240 | acs.org |

Conformational Analysis and its Implications for Activity

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For derivatives of this compound, the spatial orientation of the dichlorinated phenyl ring relative to the amidine group can significantly influence their biological activity. This relationship is explored through conformational analysis, which examines the rotational freedom and energy barriers associated with key chemical bonds.

For instance, in a series of 2-thioxoquinazoline-4-one derivatives, where a 2,4-dichlorophenyl group is attached at the 3-position, a high rotational barrier of this phenyl ring was found to be essential for potent inhibitory activity against puromycin-sensitive aminopeptidase (B13392206) (PSA). mdpi.com This suggests that a specific, relatively rigid conformation is required for effective binding. The presence of the two chlorine atoms on the phenyl ring can create steric hindrance that influences the preferred dihedral angle and restricts free rotation, thereby pre-organizing the molecule into a bioactive conformation.

Similarly, in studies of 1,2,4-triazole (B32235) derivatives bearing a 2,4-dichlorophenyl substituent, conformational analysis through molecular modeling has been employed to understand the spatial arrangement of the molecule and its correlation with biological activity. mdpi.com These studies often calculate the energy profile of rotation around the bond linking the dichlorophenyl ring to the heterocyclic core to identify low-energy, stable conformations that are likely to be the ones that interact with the biological target.

The implications of these conformational features for the activity of this compound derivatives are significant. A conformationally restrained molecule may exhibit higher affinity for its target due to a lower entropic penalty upon binding. The specific orientation of the 2,4-dichlorophenyl ring can also facilitate key interactions, such as hydrophobic or halogen bonding, with amino acid residues in an enzyme's active site or a receptor's binding pocket.

Molecular docking studies of compounds containing the 2,4-dichlorophenyl moiety have shown that this group can effectively occupy hydrophobic pockets within a binding site. researchgate.net The chlorine atoms can enhance binding affinity through favorable interactions and by displacing water molecules. The conformation of the entire molecule, dictated in part by the rotational angle of the 2,4-dichlorophenyl group, determines how well it fits into the binding site and aligns its functional groups for optimal interaction.

The following table summarizes findings from studies on related compounds, illustrating the impact of conformational features on biological activity.

| Compound Class | Key Conformational Feature | Method of Analysis | Implication for Activity |

| 2-Thioxoquinazoline-4-ones mdpi.com | High rotational barrier of the 3-(2,4-dichlorophenyl) group | DFT Calculations | A rigid conformation is necessary for potent PSA inhibitory activity. |

| 1,2,4-Triazole Derivatives mdpi.com | Preferred dihedral angle of the 2,4-dichlorophenyl ring | Molecular Modeling (AM1) | The specific spatial orientation is linked to the molecule's biological effect. |

| 1-Amidino-4-phenylpiperazines researchgate.net | 2,4-dichlorophenyl group mimicking a natural ligand's aromatic ring | Molecular Docking | Favorable positioning within the receptor cavity leads to potent agonistic activity. |

It is important to note that while these studies provide valuable insights into the conformational behavior of the 2,4-dichlorophenyl moiety, direct experimental data, such as an X-ray crystal structure of this compound itself, would provide a more definitive understanding of its preferred solid-state conformation. libretexts.orgorganicchemistrytutor.com Nevertheless, the consistent observation across different classes of derivatives is that the conformational properties of the 2,4-dichlorophenyl group are a key factor in determining their biological activity.

Biological and Pharmacological Investigations of 2,4 Dichloro Benzamidine Analogs

Antimicrobial Activities

Analogs of 2,4-dichloro-benzamidine have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria, fungi, protozoa, and mycobacteria.

Research has shown that benzamidine (B55565) derivatives possess significant antibacterial properties. nih.gov These compounds have been reported to be effective against both Gram-positive and Gram-negative bacteria. nih.gov

For instance, certain fluorobenzoylthiosemicarbazides, which are structurally related to benzamidine, have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 µg/mL. semanticscholar.org Newer antibiotics like ceftobiprole (B606590) have also demonstrated high cure rates in treating complicated S. aureus bloodstream infections, including those caused by MRSA. investing.com

The antibacterial activity of benzamidine analogs has also been evaluated against Escherichia coli. Some monomeric robenidine (B1679493) analogues, which share structural similarities, have shown inhibitory and bactericidal concentrations ranging from 8–16 µg/mL against E. coli strains. mdpi.com Furthermore, a novel hybrid peptide, LENART01, demonstrated potent antibacterial activity against various E. coli strains with MICs in the range of 0.782–1.070 μg/mL. mdpi.com

Table 1: Antibacterial Activity of Benzamidine Analogs and Related Compounds

| Compound/Analog Type | Target Bacteria | Activity (MIC/Concentration) | Reference |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus (including MRSA) | 7.82 - 31.25 µg/mL | semanticscholar.org |

| Monomeric robenidine analogues | Escherichia coli | 8 - 16 µg/mL | mdpi.com |

| Hybrid peptide LENART01 | Escherichia coli | 0.782 - 1.070 µg/mL | mdpi.com |

| Ceftobiprole | Staphylococcus aureus | High cure rates in clinical trials | investing.com |

A significant area of investigation for benzamidine analogs is their potential in treating periodontitis, a polymicrobial disease that damages tooth-supporting tissues. nih.gov Porphyromonas gingivalis is a key pathogen in the development of periodontitis. nih.gov

Benzamidine derivatives have been shown to inhibit the growth of P. gingivalis and interfere with its virulence factors, such as arginine-specific cysteine proteinases known as gingipains. nih.govnih.gov Synthetic benzamidine inhibitors have demonstrated a reduction in the amidolytic activity of these proteinases by up to 35%. researchgate.net

Novel synthesized benzamidine analogues have exhibited significant antimicrobial activity against pathogens that trigger periodontitis, with MIC values ranging from 31.25 to 125 µg/mL. nih.gov One study showed that a synthesized ester of benzamidine possessed growth inhibition activity against P. gingivalis at a concentration of 62.5 µg/mL. nih.gov These findings underscore the potential of benzamidine analogs as therapeutic agents in the management of periodontal diseases. nih.gov

The antifungal potential of compounds related to this compound has been explored. For example, N-phenyl-driman-9-carboxamides with chlorinated aromatic rings have demonstrated significant antifungal activity against Botrytis cinerea, a fungus responsible for gray mold disease in many plant species. nih.gov These compounds exhibited IC50 values between 0.20 and 0.26 mM. nih.gov The mechanism of action for some of these compounds appears to involve the inhibition of the electron-transport chain. nih.gov

While specific studies on this compound analogs against Colletotrichum lagenarium are not extensively detailed in the provided context, the activity against Botrytis cinerea suggests a broader potential for this class of compounds in agricultural and clinical applications. The phenylpyrrole fungicide fludioxonil (B1672872) has also been shown to be highly effective in inhibiting the mycelial growth and germination of B. cinerea. nih.gov

Table 2: Antifungal Activity of Related Compounds

| Compound Type | Target Fungi | Activity (IC50) | Reference |

|---|---|---|---|

| N-phenyl-driman-9-carboxamides (chlorinated) | Botrytis cinerea | 0.20 - 0.26 mM | nih.gov |

Benzamidine and its derivatives have shown promise as antiprotozoal agents. Dicationic 2,6-diphenylpyrazines, which are aza-analogs of benzamidines, have exhibited significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the protozoan parasites responsible for African trypanosomiasis and malaria, respectively. nih.gov The parent compound in this series demonstrated an IC50 value of 6 nM against T. b. rhodesiense. nih.gov

Furthermore, S-substituted 4,6-dichloro-2-mercaptobenzimidazoles, which share a dichlorinated benzene (B151609) ring, were found to be highly active against Giardia intestinalis and Trichomonas vaginalis. nih.gov These compounds showed IC50 values ranging from 0.006 to 0.053 µg/ml against G. intestinalis and 0.0015 to 0.182 µg/ml against T. vaginalis, demonstrating greater potency than the standard drug metronidazole (B1676534) in some cases. nih.gov

The global health threat of tuberculosis, particularly multidrug-resistant strains, has spurred the search for novel antitubercular agents. nih.gov While the direct antitubercular activity of this compound is not extensively documented in the provided search results, related compounds and analogs have shown promise. For example, certain aurone (B1235358) analogs have been identified as inhibitors of Mycobacterium tuberculosis growth, with MICs as low as 6.25 µM. nih.gov The mechanism of action for these aurone leads was determined to be the inhibition of chorismate synthase, an essential enzyme for the synthesis of aromatic amino acids in mycobacteria. nih.gov

Another approach has been the development of spectinamides, semisynthetic analogs of spectinomycin, which exhibit potent and selective antitubercular activity. nih.gov A key to their effectiveness is their structural modification to evade efflux pumps, a common mechanism of drug resistance in mycobacteria. nih.gov

The concept of intrabacterial acidification as a mechanism of action is well-documented for the first-line antitubercular drug pyrazinamide (B1679903) (PZA). nih.gov PZA is converted to its active form, pyrazinoic acid (POA), which was thought to act as a proton ionophore, leading to cytoplasmic acidification in an acidic environment. nih.gov However, recent studies suggest that the antitubercular action of POA is independent of both environmental pH and intrabacterial acidification. nih.gov While this mechanism has been explored for PZA, its relevance to this compound analogs requires further investigation.

Antibacterial Efficacy (e.g., Staphylococcus aureus, Porphyromonas gingivalis, Escherichia coli)

Anticancer / Antiproliferative Activities

In addition to their antimicrobial properties, certain analogs with structural similarities to this compound have been evaluated for their anticancer potential. Tricyclic alkaloid-like compounds, which can be synthesized through reactions involving nitriles and can be conceptually related to benzamidine synthesis, have been assessed for their antiproliferative activity against breast cancer cell lines. nih.gov

One such compound, designated as 2c, which contains chlorine atoms, was found to be selectively active against the aggressive triple-negative MDA-MB-231 breast cancer cell line with an IC50 of 7.9 µM. nih.govnih.gov This compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in a dose-dependent manner. nih.govnih.gov This highlights the potential for chlorinated benzamidine-like structures to serve as scaffolds for the development of novel anticancer agents. nih.govnih.gov

Activity against Various Cancer Cell Lines (e.g., Leukemia, HepG2, MCF-7)

Derivatives of this compound have demonstrated notable cytotoxic properties against a range of human cancer cell lines. Specifically, thiosemicarbazide (B42300) derivatives incorporating the 2,4-dichlorobenzoyl moiety have been evaluated for their anticancer potential.

One study investigated a series of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides for their cytotoxic effects on breast cancer cells (MCF-7, MDA-MB-231) and head and neck squamous cell carcinomas (FaDu, SCC-25). researchgate.net Among the tested compounds, 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide (TA-18) and 1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20) exhibited potent anticancer activity, in some cases equipotent or stronger than the reference drug, etoposide. researchgate.net

Another study synthesized and evaluated 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide and 1,4-bis[(2,4-dichlorophenoxy)acetylthiosemicarbazide]phenyl for their cytotoxicity against the MKN74 gastric cancer cell line. nih.gov The latter compound, in particular, showed toxic effects on the gastric cancer cells while exhibiting a lack of toxicity towards normal human skin fibroblasts. nih.gov The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), a related structure, has also been shown to exert cytotoxic effects on the human hepatoma cell line, HepG2. nih.gov

Table 1: Cytotoxic Activity of this compound Analogs

Mechanisms of Action (e.g., Topoisomerase II Inhibition, Apoptosis Induction)

The anticancer effects of this compound analogs are mediated through various cellular mechanisms. A primary mode of action for certain thiosemicarbazide derivatives is the inhibition of human DNA topoisomerase II. researchgate.net Molecular docking studies have suggested that these compounds interact strongly with the DNA-dependent subunit of this enzyme, leading to a reduction in the viability of cancer cells. researchgate.net

Another identified mechanism is the induction of apoptosis, or programmed cell death. Studies on 2,4-D in HepG2 cells revealed that its cytotoxic effects are linked to the induction of apoptosis. nih.gov This process was associated with a disruption of the mitochondrial membrane potential. nih.gov Furthermore, some thiosemicarbazide derivatives of 2,4-dichlorophenoxyacetic acid have been found to influence the cell cycle, primarily at the replication stage, and cause DNA damage, such as abasic sites and double-strand breaks, potentially through DNA intercalation. nih.gov

Modulating Cytotoxicity versus Cytostatic Behavior

The distinction between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects is crucial in cancer therapy. Cytotoxic agents cause rapid cell death, whereas cytostatic drugs work by disrupting cell signaling and replication pathways to halt proliferation. researchgate.net Research on 2,4-D and its formulations has demonstrated clear cytotoxic potential, leading to both early and late apoptotic cell death. unlp.edu.arnih.gov This suggests that the primary action of these compounds is to actively kill cancer cells rather than merely inhibit their growth. The observed induction of DNA damage and apoptosis further supports the cytotoxic nature of these analogs. nih.govnih.gov

Anti-inflammatory Effects (e.g., COX-2 Inhibition)

Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammation and has been identified as a therapeutic target in both inflammatory diseases and cancer. nih.govmdpi.com While the broader class of benzamides and related heterocyclic compounds have been extensively studied as COX-2 inhibitors, specific research directly linking this compound analogs to potent and selective COX-2 inhibition is an area of ongoing investigation. The general principle involves designing molecules that fit into the active site of the COX-2 enzyme, thereby blocking the production of inflammatory prostaglandins. nih.govnih.gov Overexpression of COX-2 in certain cancers has been linked to tumor progression, and its inhibition can promote antitumor reactivity by altering the balance of key immune-regulating cytokines like IL-10 and IL-12. researchgate.net

Receptor-Mediated Activities

Beyond their effects on enzymes and DNA, analogs of this compound have been investigated for their ability to interact with specific cellular receptors, modulating their activity.

Cannabinoid Receptor 1 (CB1R) Antagonism and Inverse Agonism

The cannabinoid receptor 1 (CB1R) is a key component of the endocannabinoid system. Compounds that bind to this receptor can act as antagonists, which block the receptor from being activated, or as inverse agonists, which bind to the receptor and produce a pharmacological response opposite to that of an agonist. nih.gov While inverse agonists like rimonabant (B1662492) have shown therapeutic promise, they have also been associated with adverse effects. nih.govmdpi.com This has spurred interest in developing neutral antagonists, which block the receptor without eliciting an inverse response. nih.gov The development of this compound analogs in this area would focus on creating molecules that can selectively bind to and modulate CB1R activity, potentially offering therapeutic benefits while minimizing undesirable side effects.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Ligand Activity

Peroxisome proliferator-activated receptor γ (PPARγ) is a ligand-activated transcription factor that plays a critical role in glucose metabolism and adipogenesis, making it a key target for anti-diabetic drugs. nih.gov The ligand-binding pocket of PPARγ is known to be large and can accommodate various ligands. nih.govnih.gov Research has focused on developing novel PPARγ ligands, including partial agonists, which may offer therapeutic benefits with a reduced side effect profile compared to full agonists. nih.govresearchgate.net The design of this compound analogs as PPARγ ligands would involve modifying the core structure to achieve specific binding and activation profiles, potentially leading to new treatments for metabolic disorders.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Analogs of this compound, particularly those integrated into larger heterocyclic systems like quinazolines and quinazolinones, have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a crucial target in oncology as its dysregulation is implicated in the pathogenesis of various cancers. The 4-anilinoquinazoline (B1210976) scaffold, which can be considered a more complex analog of a substituted benzamidine, has been identified as a highly versatile template for EGFR kinase inhibition.

A series of 6-benzamide quinazoline (B50416) derivatives have been synthesized and shown to reversibly inhibit EGFR activity. Structure-activity relationship (SAR) studies revealed that the placement of substituents on the benzamide (B126) portion significantly influences inhibitory potency. For instance, the introduction of a fluorine atom at the C-2 position of the benzene ring was found to be vital for inhibitory activity, and further substitution with a nitro group at the C-5 position led to a twofold increase in activity against wild-type EGFR (EGFR^wt^). Conversely, replacing the amide linker with a methyl-amino linker resulted in a nearly 50-fold decrease in inhibitory activity. One of the most potent compounds in this series demonstrated an IC50 value of 5.06 nM against EGFR^wt^, which is comparable to the established EGFR inhibitor gefitinib (B1684475) (IC50 = 3.22 nM). nih.gov

Further research into novel quinazolinone derivatives also identified potent EGFR inhibitors. One particular compound, 6d , exhibited an IC50 of 0.77 µM for EGFR inhibitory activity and showed significant antitumor activity against human breast cancer (MCF-7) cell lines with an IC50 value of 1.58 µM. nih.gov Another study on 6-arylureido-4-anilinoquinazoline derivatives reported compounds with sub-micromolar inhibitory levels (IC50, 11.66–867.1 nM). The compound 7i from this series had an IC50 of 17.32 nM against EGFR, showing superior or comparable potency to gefitinib (25.42 nM) and erlotinib (B232) (33.25 nM). mdpi.com These findings underscore the potential of designing potent EGFR inhibitors based on scaffolds related to this compound.

| Compound Class | Specific Analog | EGFR Inhibition (IC50) | Reference |

|---|---|---|---|

| 6-Benzamide Quinazoline Derivative | Compound 13 | 5.06 nM | nih.gov |

| Quinazolinone Derivative | Compound 6d | 0.77 µM | nih.gov |

| 6-Arylureido-4-anilinoquinazoline Derivative | Compound 7i | 17.32 nM | mdpi.com |

| 4-Anilino-quinazoline Derivative | Compound 5 | 1 nM | nih.gov |

| (2-Bromo-phenyl)-4-amino-quinazoline Derivative | Compound 19 | 3.2 nM | nih.gov |

Protease Inhibition (e.g., Trypsin, Gingipains)

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, such as trypsin and trypsin-like enzymes. mdpi.com The benzamidine moiety effectively mimics the side chain of arginine, allowing it to bind to the active site of these proteases and block their catalytic activity. google.com This inhibitory action has been a cornerstone of research into the therapeutic applications of benzamidine analogs.

Derivatives of benzamidine have been shown to competitively inhibit a range of serine proteases including trypsin, plasmin, thrombin, and clotting factor Xa. google.com The inhibitory activities (Ki-values) of various benzamidine derivatives against these enzymes have been compared, revealing that while there are parallels, there are also deviations in the structure-activity relationships for each enzyme. This suggests that despite the similarities in their active sites, there are subtle structural differences that can be exploited to achieve selective inhibition. google.com

In the context of periodontal disease, benzamidine-type compounds have been investigated for their ability to inhibit gingipains, which are arginine-specific cysteine proteinases produced by the bacterium Porphyromonas gingivalis. These enzymes are significant virulence factors for the bacterium. Research has shown that benzamidine derivatives can inhibit the activity of gingipains HRgpA and RgpB. wiserpub.com Interestingly, it was found that the application of low concentrations of zinc could enhance the inhibitory potency of benzamide derivatives against Rgps by two- to three-fold. nih.gov

| Enzyme Target | Inhibitor Class | Key Findings | Reference |

|---|---|---|---|

| Trypsin | Benzamidine Derivatives | Competitive inhibition by blocking the substrate-binding site. | nih.gov |

| Gingipains (HRgpA and RgpB) | Benzamidine-type Compounds | Inhibition of virulence factors from Porphyromonas gingivalis. | wiserpub.com |

| Serine Proteases (Trypsin, Plasmin, Thrombin, Factor Xa) | Substituted Benzamidines | Competitive inhibition with varying structure-activity relationships for each enzyme. | google.com |

Adenosine (B11128) A2A Receptor (A2AR) Antagonism

The Adenosine A2A receptor (A2AR) has emerged as a significant therapeutic target for a variety of conditions, most notably Parkinson's disease. researchgate.net A2AR antagonists function by blocking the action of adenosine at this receptor, which can help to modulate neurotransmission in the brain. mdpi.com The development of selective A2AR antagonists has been a major focus of medicinal chemistry research, with various heterocyclic scaffolds being explored.

The primary chemical classes that have been investigated as A2AR antagonists include xanthine-based derivatives, such as caffeine (B1668208) and istradefylline, as well as non-xanthine structures which are often based on nitrogen-containing heterocyclic cores. researchgate.netmdpi.com These non-xanthine antagonists have been categorized based on their core structures as monocyclic, fused bicyclic, and fused tricyclic systems. mdpi.com

While a wide range of chemical scaffolds have been explored for A2AR antagonism, there is currently a lack of specific research directly linking this compound or its simple analogs to this particular biological target. The existing literature on A2AR antagonists focuses on more complex heterocyclic systems, and further investigation would be required to determine if the this compound scaffold could be incorporated into a design strategy for novel A2AR antagonists.

Other Biological Activities

Beyond their specific interactions with well-defined enzyme and receptor targets, analogs of this compound have been explored for a range of other biological activities. These include potential applications in the treatment of viral infections, modulation of the immune system, and as antioxidant agents.

Antiviral Properties

The benzamidine scaffold and its derivatives have been investigated for their potential as antiviral agents. Early research demonstrated that certain benzamidine derivatives exhibited a high antiviral effect in vivo against influenza virus strains. mdpi.com More recent studies have explored the antiviral potential of more complex molecules containing the dichlorinated phenyl moiety.

For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of the Respiratory Syncytial Virus (RSV). Several of these compounds were found to substantially and effectively inhibit RSV replication with low cytotoxicity. nih.gov In another study, 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles were synthesized and evaluated for their activity against human cytomegalovirus (HCMV). The 2-chloro and 2-bromo analogs in both the 4,5- and 4,6-dichloro series were found to be active against HCMV with IC50 values in the range of 1-10 µM and were non-cytotoxic in their antiviral dose ranges.

| Virus Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Influenza Virus | Benzamidine Derivatives | Demonstrated high antiviral effect in in vivo models. | mdpi.com |

| Respiratory Syncytial Virus (RSV) | Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Potent inhibition of viral replication with low cytotoxicity. | nih.gov |

| Human Cytomegalovirus (HCMV) | Dichloro-1-beta-D-ribofuranosylbenzimidazoles | Active against HCMV with IC50 values of 1-10 µM. |

Immunomodulatory Effects

The potential for benzamidine analogs to modulate the immune system has also been a subject of investigation. While direct studies on this compound are limited, research on structurally related compounds suggests that the benzamidine scaffold may have immunomodulatory properties. For example, certain substituted benzylidenes have been evaluated for their anti-inflammatory activity and have shown a correlation between their anti-inflammatory and antiproteolytic properties. This suggests that the inhibition of proteases involved in inflammatory cascades could be one mechanism by which these compounds exert their effects.

Furthermore, a patent for substituted benzamides has described their potential use in the treatment of inflammatory diseases, indicating that this class of compounds is of interest for its immunomodulatory potential. The document highlights the need for new treatments for chronic inflammatory conditions and suggests that benzamide derivatives could offer a novel therapeutic approach.

Antioxidant Potential

The antioxidant properties of benzamide derivatives have been explored, with studies indicating that this chemical scaffold can be a promising starting point for the development of new antioxidant agents. A study on a range of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups demonstrated that many of these compounds exhibit improved antioxidative properties compared to the reference antioxidant BHT. nih.gov The most promising compound in this study was a trihydroxy derivative, which was proposed as a lead compound for further optimization of the benzamide scaffold. nih.gov

Computational analysis in the same study helped to elucidate the structural features that contribute to antioxidant activity, such as the positive influence of electron-donating methoxy groups and the enhanced reactivity conferred by hydroxy groups. nih.gov While this research did not specifically include this compound analogs, it provides a strong rationale for investigating the antioxidant potential of this class of compounds, particularly through the strategic incorporation of hydroxyl and other electron-donating substituents.

Computational and Theoretical Studies of 2,4 Dichloro Benzamidine

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery and materials science for understanding intermolecular interactions.

While specific molecular docking studies for 2,4-dichloro-benzamidine with the Cannabinoid CB1 receptor, DNA Gyrase, and Trypsin are not extensively available in the public domain, we can infer potential interactions based on studies of similar molecules and the known binding site characteristics of these receptors.

CB1 Receptor: The CB1 receptor, a G-protein coupled receptor, possesses a binding pocket that accommodates cannabinoid ligands. For a molecule like this compound, potential interactions would likely involve hydrophobic interactions between the dichlorophenyl ring and non-polar residues within the receptor. The amidine group could form hydrogen bonds with polar residues in the binding site. The specific interactions would be contingent on the conformational flexibility of both the ligand and the receptor. nih.govnih.govbiorxiv.orgmdpi.comresearchgate.net

DNA Gyrase: DNA gyrase is a bacterial enzyme that is a well-established target for antibiotics. nih.gov Its ATP-binding site is a common target for inhibitors. nih.gov this compound could potentially interact with this site through hydrogen bonding via its amidine group with key amino acid residues and hydrophobic interactions from its dichlorophenyl ring. The chlorine substituents could further influence binding through halogen bonding. nih.govbiorxiv.orgmdpi.comnih.gov

Binding energy calculations provide a quantitative measure of the strength of the interaction between a ligand and its receptor. These calculations can be performed using various computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation.

For the interaction of benzamidine (B55565) with trypsin, computational studies have estimated the standard free energy of binding to be approximately -5.2 ± 0.4 kcal/mol, which is in reasonable agreement with the experimental value of -6.2 kcal/mol. nih.gov Another study calculated the binding free energy to be -6.6 kcal/mol. nih.gov These values indicate a favorable and stable interaction. It is anticipated that the binding energy of this compound with trypsin would be of a similar magnitude, potentially modulated by the electronic and steric effects of the chlorine atoms on the phenyl ring. nih.govnih.govacs.orgacs.orgresearchgate.net

| Receptor | Ligand | Calculated Binding Energy (kcal/mol) | Experimental Binding Energy (kcal/mol) |

| Trypsin | Benzamidine | -5.2 ± 0.4 | -6.2 |

| Trypsin | Benzamidine | -6.6 | Not Reported |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and various properties of molecules. Density Functional Theory (DFT) is a widely used method for these calculations.

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. conicet.gov.arnih.govscirp.org

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR) and Raman spectra. nih.govnih.gov By calculating the vibrational frequencies of a molecule, a theoretical spectrum can be generated that can be compared with experimental data to confirm the molecular structure and assign vibrational modes. nih.govnih.gov

For this compound, DFT calculations could predict the characteristic vibrational frequencies. For instance, the N-H stretching vibrations of the amidine group would be expected in the region of 3300-3500 cm⁻¹. The C=N stretching of the imine group would likely appear around 1640-1690 cm⁻¹. The aromatic C-C stretching vibrations and the C-Cl stretching vibrations would also have characteristic frequencies that could be calculated and used for its identification. nih.govnih.govresearchgate.net

Non-linear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. Quantum chemical calculations can predict NLO properties such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netresearchgate.net

Molecules with a significant charge separation, often found in donor-π-acceptor systems, tend to exhibit large hyperpolarizability values. researchgate.net In this compound, the amidine group can act as an electron donor and the dichlorophenyl ring as a π-system. The presence of electron-withdrawing chlorine atoms can enhance the charge transfer characteristics and potentially lead to significant NLO properties. A computational study on 2,4-dichloro-N-phenethylbenzenesulfonamide revealed its NLO properties through the calculation of electric dipole moment, polarizability, and hyperpolarizability. researchgate.net

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

A thorough review of scientific literature and chemical databases indicates a lack of specific published studies on the in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties and drug-likeness assessment of this compound. While computational tools are frequently used to predict the pharmacokinetic profiles of novel chemical entities in early-stage drug discovery, the specific parameters for this compound have not been detailed in available research.

In a typical drug discovery pipeline, computational ADME prediction serves as a critical filter to evaluate the potential of a compound to become a viable drug. These predictive models use the chemical structure of a molecule to estimate various physicochemical and pharmacokinetic properties. The primary goal is to identify candidates with a higher probability of exhibiting favorable ADME characteristics in subsequent in vitro and in vivo testing, thereby reducing the likelihood of late-stage failures.

Drug-likeness assessments are often performed in parallel, utilizing established guidelines such as Lipinski's Rule of Five. These rules evaluate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to gauge the oral bioavailability of a compound. However, without specific computational studies on this compound, a detailed analysis based on these rules is not available in the current body of scientific literature.

Table 1: Hypothetical ADME and Drug-Likeness Parameters for this compound

Note: The following table is a template illustrating the types of data that would be generated from an in silico ADME and drug-likeness assessment. No published data is currently available for this compound.

| Parameter | Predicted Value |

| Physicochemical Properties | |

| Molecular Weight | Data not available |

| LogP (Lipophilicity) | Data not available |

| Topological Polar Surface Area (TPSA) | Data not available |

| Aqueous Solubility | Data not available |

| Pharmacokinetics | |

| Human Intestinal Absorption | Data not available |

| Blood-Brain Barrier Permeability | Data not available |

| Cytochrome P450 Inhibition | Data not available |

| Drug-Likeness | |

| Lipinski's Rule of Five Violations | Data not available |

| Ghose Filter | Data not available |

| Veber Rule | Data not available |

Free Energy Perturbation Methods for Binding Affinities

An extensive search of the scientific literature reveals no specific applications of Free Energy Perturbation (FEP) methods to calculate the binding affinities of this compound to any particular biological target. FEP is a rigorous computational technique rooted in statistical mechanics, utilized to predict the difference in binding free energy between two ligands that are structurally similar.

This method involves the creation of a thermodynamic cycle that connects the binding of two different ligands to a common receptor. Through a series of non-physical, or "alchemical," transformations, one ligand is gradually mutated into the other in both the bound (to the protein) and unbound (in solution) states. By calculating the free energy changes associated with these transformations, the relative binding affinity of the two ligands can be determined with high accuracy.

The application of FEP is particularly valuable in the lead optimization phase of drug discovery, as it can guide the chemical modification of a lead compound to enhance its binding potency. The precision of FEP calculations can help prioritize the synthesis of the most promising analogues, thereby conserving time and resources. Despite its potential, the computational cost of FEP is substantial, which may account for the absence of published studies for a specific compound like this compound without a well-defined biological target of high interest.

Table 2: Illustrative Data from a Hypothetical Free Energy Perturbation Study

Note: This table is for illustrative purposes only to show what data a Free Energy Perturbation study would yield. There are no published FEP studies for this compound.

| Ligand Pair (Ligand A -> Ligand B) | Target Protein | Calculated ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

| This compound -> Analogue 1 | Not Applicable | Data not available | Data not available |

| This compound -> Analogue 2 | Not Applicable | Data not available | Data not available |

| This compound -> Analogue 3 | Not Applicable | Data not available | Data not available |

Analytical Research Methods for 2,4 Dichloro Benzamidine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of molecules like 2,4-Dichloro-benzamidine. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. It provides information on the chemical environment of individual hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within a molecule.

¹H-NMR Spectroscopy In the ¹H-NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the amidine group (-C(=NH)NH₂). The aromatic region would typically display a complex splitting pattern due to the three protons on the dichlorinated benzene (B151609) ring. Their specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the amidine group. The protons attached to the nitrogen atoms of the amidine group are expected to appear as broad signals due to quadrupole effects and chemical exchange.

¹³C-NMR Spectroscopy The ¹³C-NMR spectrum provides information on each carbon atom in the molecule. For this compound, one would expect to see six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chlorine atoms. An additional signal, typically found further downfield, would correspond to the carbon atom of the amidine functional group (C=N).

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H-NMR | Aromatic C-H | 7.2 - 7.8 | d, dd |

| Amidine N-H | 5.0 - 9.0 | Broad singlet | |

| ¹³C-NMR | Aromatic C-Cl | 130 - 140 | Singlet |

| Aromatic C-H | 127 - 132 | Singlet | |

| Aromatic C-C(N) | 135 - 145 | Singlet | |

| Amidine C=N | 160 - 170 | Singlet |

Note: The data in this table is predicted based on standard chemical shift values and data for analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Key vibrational modes include the N-H stretching of the amidine group, which typically appears as a broad band, and the C=N stretching, which is characteristic of the imine functionality within the amidine. The spectrum will also feature peaks corresponding to the aromatic C-H stretching, C=C ring stretching, and the C-Cl stretching of the dichlorinated benzene ring.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Amidine (-NH₂) | 3300 - 3500 (broad) |

| Aromatic C-H Stretching | Benzene Ring | 3000 - 3100 |

| C=N Stretching | Amidine | 1640 - 1690 |

| C=C Stretching | Aromatic Ring | 1450 - 1600 |

| C-Cl Stretching | Aryl Halide | 1000 - 1100 |

Note: The data presented is based on typical IR absorption ranges for the specified functional groups.

Mass Spectrometry (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can determine the molecular formula of a compound with high accuracy. For this compound (C₇H₆Cl₂N₂), the exact mass can be calculated. In positive ion mode ESI, the compound is typically observed as the protonated molecule, [M+H]⁺. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that is a clear indicator of its presence. For instance, the mass spectrum of the related compound 2,4-Dichlorobenzamide shows a prominent molecular ion peak at m/z 189, with other significant peaks at m/z 175 and 173, corresponding to the isotopic distribution and fragmentation nih.gov.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆Cl₂N₂ |

| Monoisotopic Mass | 187.9908 Da |

| [M+H]⁺ (Calculated) | 188.9986 Da |

UV-Visible Spectroscopy